3-Iodophenol

Descripción general

Descripción

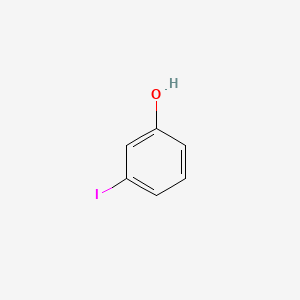

3-Iodophenol is an aromatic organic compound . It participates in a variety of coupling reactions in which the iodide substituent is displaced . Well-cited examples include thiolate and amine nucleophiles .

Synthesis Analysis

This compound can be prepared by oxidative decarboxylation of 3-iodobenzoic acid . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular formula of this compound is C6H5IO . Its average mass is 220.008 Da and its monoisotopic mass is 219.938507 Da .Chemical Reactions Analysis

This compound participates in a variety of coupling reactions in which the iodide substituent is displaced . Examples include reactions with thiolate and amine nucleophiles . It is also used in esterification, electrophilic aromatic substitution, alkylation, nucleophilic aromatic substitution, Mitsunobu, transition metal-catalyzed cross-coupling, acylation, and oxidation reactions .Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm^3, a boiling point of 273.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.3±3.0 kJ/mol and its flash point is 119.3±22.6 °C . The compound has a molar refractivity of 41.0±0.3 cm^3 .Aplicaciones Científicas De Investigación

Chemiluminescence Enhancement in Analytical Chemistry

3-Iodophenol has been utilized to enhance chemiluminescence in various analytical chemistry applications. For instance, it was found that iodophenol blue can significantly enhance the weak chemiluminescence of the luminol-H2O2 system. This enhancement allows for more sensitive detection methods in assays for hydrogen peroxide and glucose. The improved sensitivity and simplicity of this approach have practical applications in biochemical and clinical analysis (Yu, Wang, Zhao, & Fan, 2016).

Application in Biochemical Assays

Iodophenol has been applied to enhance signals in immunodot and Western blotting assays. Specifically, the addition of 4-iodophenol to luminol resulted in significant signal enhancement in these assays. This finding has implications for improving the sensitivity and efficiency of biochemical assays commonly used in molecular biology and medical diagnostics (Leong & Fox, 1988).

Environmental Applications

Iodophenols, including this compound, have been identified in various environmental contexts, such as in river water and as by-products in drinking water disinfection processes. Studies have focused on understanding the formation, occurrence, and potential impact of these compounds on environmental and human health. For example, the detection and analysis of iodophenols in different water samples have been a topic of interest, emphasizing the need for effective methods to monitor and manage these compounds in the environment (Wuilloud, Wuilloud, Vonderheide, & Caruso, 2003).

Potential in Pharmaceutical Research

Inthe field of pharmaceutical research, this compound and related compounds have been explored for their potential in designing radioiodinated pharmaceuticals. The structural features of these iodinated compounds affect their metabolic stability, which is crucial for their application in clinical and research investigations using radionuclide imaging and therapy. The biostability and biodistribution of these compounds are key factors in their effectiveness as tracers and therapeutic agents (Cavina, van der Born, Klaren, Feiters, Boerman, & Rutjes, 2017).

Enhancing Luminol Chemiluminescence in Liposome Detection

4-Iodophenol has been used to enhance luminol chemiluminescence in the detection of horseradish peroxidase (HRP) encapsulated in liposomes. This method significantly increases the sensitivity of HRP detection, which is valuable in various biochemical assays and diagnostics. The use of 4-iodophenol as an enhancer in this context exemplifies its utility in increasing the detection sensitivity of important biochemical markers (Kamidate, Maruya, Tani, & Ishida, 2009).

Safety and Hazards

3-Iodophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

3-Iodophenol is an aromatic organic compound . It’s known to participate in a variety of coupling reactions .

Mode of Action

The iodide substituent in this compound is displaced during its participation in various coupling reactions . Well-cited examples include reactions with thiolate and amine nucleophiles .

Action Environment

It’s known that this compound is water-soluble, which suggests it may spread in water systems .

Análisis Bioquímico

Biochemical Properties

3-Iodophenol plays a significant role in biochemical reactions, particularly in coupling reactions where the iodide substituent is displaced. It interacts with various enzymes and proteins, forming complexes through covalent and non-covalent interactions. For instance, this compound can form complexes with thiolate and amine nucleophiles, which are essential in the synthesis of various organic compounds . These interactions are stabilized by hydrophobic associations and hydrogen bonding, influencing the structure and properties of the proteins involved .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic compounds, including this compound, exhibit cytotoxic, antimicrobial, and antioxidant properties, which can impact cell migration and proliferation . These effects are mediated through the modulation of intracellular adenosine triphosphate (ATP) levels, nucleic acid, and protein contents, as well as the induction of apoptotic and necrotic cell populations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It participates in coupling reactions where the iodide substituent is displaced, forming complexes with thiolate and amine nucleophiles . These interactions can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and antimicrobial properties . At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels . These findings are essential for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can undergo oxidative decarboxylation, forming phenolic derivatives that participate in further biochemical reactions . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, this compound can bind to membrane transporters, facilitating its uptake and distribution within cells . These transport mechanisms are essential for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular proteins . These localization patterns can affect the compound’s activity and function, influencing its role in cellular processes such as gene expression and signal transduction .

Propiedades

IUPAC Name |

3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTKWBZFNQHAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052305 | |

| Record name | 3-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light brown solid; [Alfa Aesar MSDS] | |

| Record name | 3-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | 3-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

626-02-8 | |

| Record name | 3-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU584Z4CZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one](/img/structure/B1680239.png)